molecular formula C5H7ClN2O2 B13116419 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride CAS No. 54945-01-6

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride

Cat. No.: B13116419
CAS No.: 54945-01-6
M. Wt: 162.57 g/mol
InChI Key: WEVQZSBISCBIHT-UHFFFAOYSA-N
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Description

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride is a heterocyclic compound featuring a partially saturated pyridazine ring system with a ketone group at the 3-position and a reactive carbonyl chloride moiety at the 1-position. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as an intermediate for amide or ester formation. Its synthesis typically involves halogenation or substitution reactions on precursor pyridazinone derivatives, often under anhydrous conditions to preserve the acid-sensitive carbonyl chloride group .

Properties

CAS No.

54945-01-6

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

3-oxodiazinane-1-carbonyl chloride

InChI

InChI=1S/C5H7ClN2O2/c6-5(10)8-3-1-2-4(9)7-8/h1-3H2,(H,7,9)

InChI Key

WEVQZSBISCBIHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN(C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of solvents such as methanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols can react with the carbonyl chloride group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to three classes of analogs: pyridazinones, carbonyl-containing heterocycles, and halogenated derivatives.

Reactivity and Functional Group Analysis
Compound Name Key Functional Groups Reactivity Profile Stability in Protic Solvents
3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride Carbonyl chloride, ketone, tetrahydropyridazine ring High electrophilicity at carbonyl chloride; nucleophilic substitution/amide coupling Low (hydrolyzes readily)
5-Chloro-6-phenylpyridazin-3(2H)-one Chloro, ketone, aromatic ring Moderate electrophilicity at C5-Cl; ketone participates in alkylation/oxidation Moderate (stable in acetone)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Sulfanyl, trifluoromethyl, aldehyde Sulfanyl group enables nucleophilic substitution; trifluoromethyl enhances lipophilicity High (resists hydrolysis)

Key Findings :

  • Carbonyl Chloride vs. Sulfanyl Groups : The carbonyl chloride in 3-oxotetrahydropyridazine-1(2H)-carbonyl chloride exhibits superior electrophilicity compared to sulfanyl groups in analogs like the pyrazole derivative, enabling faster nucleophilic acyl substitution .
  • Ring Saturation: The tetrahydropyridazine ring confers conformational flexibility, unlike fully aromatic pyridazinones, which may enhance binding to biological targets but reduce thermal stability .
  • Electron-Withdrawing Effects : The trifluoromethyl group in the pyrazole derivative stabilizes adjacent functional groups against hydrolysis, a property absent in the target compound, necessitating strict anhydrous handling .
Stability and Handling
  • The carbonyl chloride group in 3-oxotetrahydropyridazine-1(2H)-carbonyl chloride necessitates storage under inert conditions, contrasting with the hydrolytically stable trifluoromethyl-pyrazole derivatives .
  • Its tetrahydropyridazine ring is less prone to oxidation than fully saturated piperazine analogs but more reactive than aromatic pyridazinones .

Biological Activity

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride can be represented as follows:

  • Molecular Formula : C6_6H7_7ClN2_2O
  • Molecular Weight : 158.58 g/mol

Antimicrobial Properties

Recent studies have indicated that 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride exhibits significant antimicrobial activity. The compound has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Pseudomonas aeruginosa1832
Bacillus subtilis258

The data suggest that the compound shows particularly strong activity against Bacillus subtilis, with the lowest MIC recorded at 8 µg/mL, indicating a potent antimicrobial effect.

The mechanism by which 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride exerts its antimicrobial effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of various derivatives of tetrahydropyridazine compounds, including 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride. The researchers aimed to identify compounds with enhanced antibacterial properties.

  • Methodology : The study involved synthesizing the compound and testing it against a panel of microbial strains using agar diffusion methods.
  • Findings : The results confirmed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The study also highlighted structure-activity relationships (SAR) that could guide further modifications to enhance efficacy.

In Vitro Studies

In vitro studies have shown that the compound not only inhibits bacterial growth but also exhibits cytotoxic effects on certain cancer cell lines. The following table summarizes findings from various studies:

Cell Line IC50 (µM)
HeLa10
MCF-715
A54925

These findings suggest potential applications in cancer therapy, although further research is needed to elucidate the specific mechanisms involved.

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